4-Fluoro-2-hydroxyphenylacetic acid
Description
Significance and Role in Chemical and Biological Research
The primary significance of 4-Fluoro-2-hydroxyphenylacetic acid in research lies in its utility as a synthetic intermediate. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity and small size can modulate the acidity (pKa) of nearby functional groups, influence lipophilicity, and block metabolic pathways, often leading to improved potency, selectivity, and bioavailability of drug candidates. acs.orgnih.gov Consequently, this compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications.
While direct biological studies on this compound are not extensively documented, research on closely related structures provides insight into its potential areas of investigation. For instance, derivatives of the related compound 4'-fluoro-2'-hydroxyacetophenone (B74785) have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. This suggests that derivatives of this compound could be explored for similar biological activities.
Historical Perspective of Fluorinated Phenylacetic Acid Derivatives Research
The exploration of fluorinated organic compounds has a rich history dating back to the 19th century. nih.gov However, it was in the mid-20th century that the unique properties of fluorine were systematically harnessed in drug design, marking a new era in medicinal chemistry. The introduction of the first fluoro-pharmaceutical, Florinef acetate, in 1954, highlighted the profound impact that fluorine could have on biological activity. mdpi.com
The study of fluorinated phenylacetic acid derivatives is part of this broader historical context. Phenylacetic acid itself is a naturally occurring compound with a range of biological activities. nih.gov The deliberate incorporation of fluorine into the phenylacetic acid scaffold was a logical step for researchers seeking to modulate its properties for therapeutic benefit. Early research in organofluorine chemistry focused on developing new fluorination methods, making compounds like this compound more accessible for study. nih.gov Over the decades, the focus has shifted from simple fluorinated molecules to their application as building blocks for complex, biologically active compounds, a trend that continues to drive research in this area. acs.orgresearchgate.net
Current Research Landscape and Future Directions
The current research landscape for compounds like this compound is largely centered on their application in the synthesis of novel bioactive molecules. Medicinal chemists are actively exploring the use of such fluorinated building blocks to develop new drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.com The presence of fluorine is often a key design element in the development of enzyme inhibitors and receptor modulators.
Future research will likely focus on several key areas. Firstly, the development of more efficient and selective methods for the synthesis of this compound and its derivatives will remain an important endeavor. Secondly, there is a need for comprehensive biological evaluation of the compound itself to fully understand its pharmacological profile. Finally, the continued use of this compound as a scaffold in the design and synthesis of new chemical entities with improved therapeutic properties is expected to be a fruitful area of investigation. As our understanding of the nuanced effects of fluorine on molecular interactions grows, so too will the strategic application of this and other fluorinated building blocks in the advancement of chemical and biological research. nih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31338-67-7 | fdc-chemical.comchemicalbridge.co.ukfujifilm.comcnreagent.combldpharm.com |
| Molecular Formula | C₈H₇FO₃ | fujifilm.com |
| Storage Temperature | Inert atmosphere, 2-8°C | chemicalbridge.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLRXYSJAYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Hydroxyphenylacetic Acid
Established Synthetic Pathways for 4-Fluoro-2-hydroxyphenylacetic Acid
The synthesis of this compound can be approached through several established chemical transformations. These routes often involve the careful introduction of the fluoro and hydroxyl groups onto a phenylacetic acid backbone or the construction of the acetic acid side chain on a pre-functionalized benzene (B151609) ring.
Direct halogenation and hydroxylation reactions on an existing phenylacetic acid scaffold can be challenging due to issues with regioselectivity. However, related transformations on similar molecules provide insight into potential synthetic strategies. For instance, the synthesis of 4-Fluoro-2-hydroxybenzoic acid has been achieved from 2,4-Difluorobenzoic acid. chemicalbook.com In this process, one of the fluorine atoms is selectively displaced by a hydroxyl group through nucleophilic aromatic substitution. chemicalbook.com A similar strategy could theoretically be applied to a difluorinated phenylacetic acid derivative.
A plausible, though not explicitly documented, pathway could involve the selective hydroxylation of a difluorinated precursor. The reaction of 2,4-difluorophenylacetic acid with a strong base like sodium hydroxide (B78521) at elevated temperatures could potentially lead to the selective substitution of the ortho-fluorine atom, driven by the directing effect of the acetic acid side chain.
Table 1: Analogous Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
| Starting Material | Reagents | Conditions | Product | Yield |
|---|
This table describes the synthesis of a related compound and illustrates a potential synthetic approach.
A more common and controlled approach to the synthesis of this compound involves the derivatization of precursor molecules that already contain some of the required functional groups.
One potential precursor is 3-Fluorophenol. A multi-step synthesis can be envisioned starting from this commercially available material. The first step involves the protection of the hydroxyl group, followed by bromination to introduce a handle for further functionalization. Subsequent Grignard reagent formation and reaction with dimethylformamide (DMF) would yield the corresponding benzaldehyde (B42025). google.com This 2-fluoro-4-hydroxybenzaldehyde (B1296990) can then be converted to the target phenylacetic acid.
A common method for converting an aryl aldehyde to a phenylacetic acid is through the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the aldehyde with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org
Alternatively, the aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol, which is then converted to a benzyl halide. Reaction with a cyanide salt would yield a benzyl cyanide, which can be hydrolyzed to the desired phenylacetic acid. google.comorgsyn.org
Another key precursor is 4-fluoro-2-methoxyphenylacetic acid. The synthesis of this intermediate can be followed by demethylation of the methoxy (B1213986) group to yield the final product. chemicalbook.com Boron tribromide is a common reagent for the cleavage of aryl methyl ethers. chemicalbook.com
Table 2: Plausible Synthetic Route from 3-Fluorophenol
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Fluorophenol | Protecting group (e.g., Isopropyl) | 1-Fluoro-3-isopropoxybenzene |
| 2 | 1-Fluoro-3-isopropoxybenzene | Brominating agent (e.g., NBS) | 2-Bromo-1-fluoro-5-isopropoxybenzene |
| 3 | 2-Bromo-1-fluoro-5-isopropoxybenzene | Mg, DMF | 2-Fluoro-4-isopropoxybenzaldehyde |
| 4 | 2-Fluoro-4-isopropoxybenzaldehyde | Boron trichloride | 2-Fluoro-4-hydroxybenzaldehyde |
While specific enzymatic routes for the synthesis of this compound are not well-documented, biocatalysis offers promising alternatives to traditional chemical methods for related compounds. nih.gov Enzymes can offer high selectivity and operate under mild conditions.
For instance, nitrilases have been used for the enantioselective hydrolysis of 2-hydroxyphenylacetonitriles to produce chiral 2-hydroxyphenylacetic acids. researchgate.net A similar enzymatic hydrolysis of 4-fluoro-2-hydroxyphenylacetonitrile could potentially yield the target acid, possibly in an enantiomerically enriched form.
Furthermore, monooxygenases, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH), are known to hydroxylate phenolic compounds. nih.gov While this specific enzyme acts on a different position, engineered variants or other monooxygenases could potentially be used to introduce the hydroxyl group onto a 4-fluorophenylacetic acid precursor. The biosynthesis of 4-hydroxyphenylacetic acid in microorganisms like E. coli has also been explored, starting from simple carbon sources. acs.orgresearchgate.net Similar metabolic engineering strategies could be envisioned for the production of its fluorinated analog.
Exploration of Novel Synthetic Routes and Process Optimization
Research into the synthesis of complex organic molecules is continuously driving the development of more efficient, sustainable, and innovative synthetic methodologies.
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. This approach can lead to more efficient and selective processes. While a specific chemoenzymatic route to this compound has not been reported, a hypothetical strategy could involve the chemical synthesis of a racemic intermediate, followed by an enzymatic resolution.
For example, a racemic ester of this compound could be synthesized chemically. A lipase (B570770) could then be used for the enantioselective hydrolysis of one of the enantiomers, allowing for the separation of the chiral acid and the unreacted ester. This approach is widely used for the preparation of enantiomerically pure pharmaceuticals.
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve several aspects.
The use of greener reagents is a key principle. For example, a method for the synthesis of 4-fluorophenol, a potential precursor, utilizes hydrogen peroxide as a green oxidant. chemicalbook.com This avoids the use of more hazardous reagents.
Another green approach is the use of catalytic methods to minimize waste. The development of efficient catalysts for the key reaction steps, such as the conversion of the benzaldehyde to the phenylacetic acid, would be beneficial. Furthermore, designing the synthesis to minimize the number of steps and purification procedures would also align with green chemistry principles. The use of renewable starting materials, where possible, is another important consideration for a more sustainable synthesis.
Chemical Reactivity and Functional Group Transformations of this compound
This compound possesses three primary functional groups that dictate its chemical reactivity: the carboxylic acid, the phenolic hydroxyl group, and the fluorine substituent on the aromatic ring. The interplay of these groups allows for a variety of chemical transformations, enabling the synthesis of diverse derivatives.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is typically the most reactive site for nucleophilic acyl substitution. These reactions allow for the conversion of the acid into esters, amides, and other related derivatives. jackwestin.com
Key reactions involving the carboxylic acid moiety include:
Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), or by using activating agents, this compound can be converted into its corresponding esters. jackwestin.com A notable example is the transesterification reaction where 4-hydroxyphenylacetic acid (a close analog) undergoes reaction with triglycerides, catalyzed by lipase, to produce phenolic lipids. researchgate.net This enzymatic approach highlights a green chemistry route to ester derivatives.
Amide Formation: The carboxylic acid can react with primary or secondary amines to form amides. This transformation often requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. jackwestin.comnih.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol, yielding 2-(4-fluoro-2-hydroxyphenyl)ethanol. jackwestin.com
Acid Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is highly susceptible to nucleophilic attack and is often used to facilitate the synthesis of esters and amides under milder conditions.
Table 1: Key Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for functionalization. Its nucleophilicity allows for the formation of ethers and esters, while its acidity can be exploited in base-mediated reactions.
Etherification (Williamson Ether Synthesis): After deprotonation with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, the hydroxyl group can react with alkyl halides to form ethers. This reaction is fundamental in the synthesis of many pharmaceutical compounds. For instance, the non-fluorinated analog, 4-hydroxyphenylacetic acid, is a key intermediate in the synthesis of the beta-blocker atenolol, where the phenolic hydroxyl group is reacted with epichlorohydrin. wikipedia.org
Esterification: The phenolic hydroxyl can also be acylated to form phenyl esters using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270). This provides an alternative to esterifying the carboxylic acid moiety.
Sulfation: In biological systems, phenolic groups are common substrates for sulfotransferases. researchgate.net These enzymes catalyze the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming sulfate (B86663) esters. researchgate.net This biotransformation is a key part of phase II metabolism for many phenolic compounds. researchgate.net Chemical sulfation can also be achieved using reagents like a sulfur trioxide pyridine complex. researchgate.net
Table 2: Key Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents & Conditions | Product Type |
| Etherification | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Phenyl Ether |
| Esterification | Acyl Halide (R-COCl) or Anhydride, Base | Phenyl Ester |
| Sulfation (Enzymatic) | Sulfotransferase, PAPS | Phenyl Sulfate |
Reactivity of the Fluorine Substituent
The fluorine atom on the aromatic ring is generally the least reactive functional group in this compound. The carbon-fluorine bond is the strongest single bond to carbon, making aromatic fluorides highly stable and resistant to cleavage. Nucleophilic aromatic substitution (SₙAr) reactions on the ring are difficult unless activated by strongly electron-withdrawing groups positioned ortho or para to the fluorine atom.
In the structure of this compound, the hydroxyl and acetic acid groups are not sufficiently activating to promote SₙAr reactions at the fluorine position under standard laboratory conditions. However, under harsh conditions, such as high temperatures and pressures, displacement of the fluoride (B91410) ion by strong nucleophiles might be possible. For example, in the synthesis of the related compound 4-fluorosalicylic acid from 2,4-difluorobenzoic acid, a fluorine atom is displaced by a hydroxyl group by heating in the presence of sodium hydroxide. chemicalbook.com This suggests that while challenging, reactions involving the fluorine substituent are not entirely impossible, though they require significant energy input.
Stereoselective Synthesis and Chiral Derivatization
The carbon atom alpha to the carboxylic acid group in this compound is a prochiral center. Deprotonation and subsequent reaction with an electrophile can create a new stereocenter, leading to chiral derivatives. The stereoselective synthesis of such compounds is of significant interest, particularly for pharmaceutical applications.
A common strategy for achieving stereoselectivity is through the use of chiral auxiliaries or by starting from a chiral precursor. Research into the asymmetric synthesis of related α-alkyl-α-hydroxyphenylacetic acids has demonstrated effective methods that could be adapted for this compound. researchgate.netresearchgate.net
One reported methodology involves:
Starting with an enantiomerically pure material, such as (S)-mandelic acid. researchgate.net
Protecting both the hydroxyl and carboxylic acid groups, for example, by forming a cyclic acetal.
Deprotonating the alpha-carbon with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate.
Reacting the enolate with an alkyl halide. The existing stereocenter and the rigid cyclic structure direct the approach of the alkyl halide, leading to a diastereoselective alkylation. researchgate.net
Finally, deprotection of the hydroxyl and carboxylic acid groups yields the enantiomerically enriched α-alkyl phenylacetic acid derivative.
This approach allows for the controlled synthesis of a specific stereoisomer, which is often crucial for biological activity.
Table 3: Example of Stereoselective Alkylation Approach
| Step | Description | Purpose |
| 1 | Start with a chiral precursor (e.g., (S)-mandelic acid). | Introduce initial stereochemical information. |
| 2 | Form a chiral auxiliary/protecting group. | Create a rigid structure to control stereochemistry. |
| 3 | Deprotonate the α-carbon with a strong base. | Generate a nucleophilic chiral enolate. |
| 4 | React with an electrophile (e.g., alkyl halide). | Form a new C-C bond with high diastereoselectivity. |
| 5 | Remove protecting groups. | Release the final chiral product. |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of 4-Fluoro-2-hydroxyphenylacetic acid from complex matrices and for its precise quantification. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for such analyses.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For acidic compounds like this compound, pH control of the mobile phase is critical to ensure reproducible retention times by suppressing the ionization of the carboxylic acid group. This is usually achieved by the addition of a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous component of the mobile phase. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl ring exhibits strong absorbance (typically around 270-280 nm).
Illustrative HPLC Parameters for Phenylacetic Acid Derivatives:
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.
The most common derivatization strategy for compounds containing carboxylic acid and hydroxyl functional groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the acidic protons of the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC. Separation is typically achieved on a non-polar or medium-polarity capillary column, and detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Typical GC-MS Parameters for Derivatized Phenylacetic Acids:
| Parameter | Typical Value |
|---|---|
| Derivatization | BSTFA with 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (Scan range 50-550 m/z) |
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Research Analytics
For high-throughput analysis and trace-level quantification in complex biological or environmental samples, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.
The coupling of UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode for acidic compounds. The precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in the presence of co-eluting interferences.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound, as well as for the assessment of its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide complementary information to confirm its constitution. The expected chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and acetic acid substituents on the aromatic ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| -CH₂- | ~3.5 | s | - |
| H-3 | ~6.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 10.5 |
| H-5 | ~6.9 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 |
| H-6 | ~7.1 | t | J(H,H) ≈ 8.5 |
| -OH | ~9.5 | br s | - |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂- | ~40 |
| C-1 | ~120 |
| C-2 | ~155 (d, ¹J(C,F) ≈ 240 Hz) |
| C-3 | ~115 (d, ²J(C,F) ≈ 20 Hz) |
| C-4 | ~158 (d, ²J(C,F) ≈ 15 Hz) |
| C-5 | ~118 |
| C-6 | ~125 |
Predicted ¹⁹F NMR Spectral Data: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring. The signal would be split by the neighboring protons (H-3 and H-5), appearing as a doublet of doublets.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and fluoro-aromatic moieties.
The O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group would appear as a broad band in the region of 3500-2500 cm⁻¹. The C=O stretch of the carboxylic acid would give rise to a strong, sharp absorption band around 1700 cm⁻¹. The C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol & Carboxylic Acid) | 3500 - 2500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1700 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule with a high degree of confidence.
For this compound (C₈H₇FO₃), HRMS is used to confirm its elemental composition. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). The experimentally measured mass is then compared to the theoretical mass; a match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed formula.
In addition to molecular ion determination, MS provides structural information through analysis of fragmentation patterns. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include the loss of the carboxylic acid group (-COOH), the loss of water (H₂O), and cleavage of the bond between the phenyl ring and the acetic acid side chain. These fragments provide a fingerprint that helps to confirm the molecule's specific isomeric structure. Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive method that has been developed for the analysis of related compounds like 4-hydroxyphenylacetic acid in complex matrices. nih.govnih.gov
| Parameter | Expected Value / Information |
|---|---|
| Molecular Formula | C₈H₇FO₃ |
| Theoretical Exact Mass | 170.0379 u |
| Nominal Molecular Weight | 170.14 g/mol |
| Key Fragmentation Pathways | Loss of -COOH (m/z 125), Loss of CH₂COOH (m/z 111) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. unchainedlabs.com This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light, such as conjugated systems. In this compound, the substituted benzene (B151609) ring acts as the primary chromophore.
The absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of a molecule's electronic structure. The presence of substituents on the benzene ring, such as the hydroxyl (-OH) and fluoro (-F) groups, can shift the λmax to longer wavelengths (a bathochromic or red shift) and alter the intensity of the absorption peaks. While specific spectral data for this compound is not detailed in the provided search results, related phenolic compounds are known to absorb in the UV range, typically between 250 and 300 nm. semanticscholar.orgresearchgate.net The UV-Vis spectrum serves as a useful tool for quantitative analysis and for monitoring reactions involving this chromophore.
| Structural Feature | Spectroscopic Relevance |
|---|---|
| Substituted Phenyl Ring | Primary chromophore responsible for UV absorption. |
| Hydroxyl (-OH) Group | Auxochrome that typically causes a bathochromic shift of the absorption bands. |
| Fluoro (-F) Group | Substituent that influences the electronic transitions and can modify the λmax. |
| Carboxylic Acid (-COOH) Group | Substituent that can slightly modify the absorption spectrum. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wustl.edu This technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. wustl.edu By analyzing the positions and intensities of the diffracted spots, the electron density can be mapped, and a definitive model of the molecular structure can be built.
This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonding. For this compound, hydrogen bonds involving the carboxylic acid and hydroxyl functional groups would be expected to play a significant role in its solid-state architecture.
While a specific crystal structure for this compound was not found, analysis of a related compound, 3-chloro-4-hydroxyphenylacetic acid, demonstrates the type of detailed structural information that can be obtained. mdpi.com The characterization of salts of this related acid revealed extensive hydrogen-bonding networks. mdpi.com
| Structural Information Obtained | Significance |
|---|---|
| Molecular Conformation | Determines the 3D shape of the molecule in the solid state. |
| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing crystal packing. |
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal lattice. |
Thermal Analysis Techniques in Material Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a compound and to study its decomposition profile. For this compound, a TGA curve would show a stable mass up to the onset of decomposition, followed by one or more mass loss steps at higher temperatures corresponding to the breakdown of the molecule.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic or endothermic peaks associated with its decomposition. Studies on related compounds, such as 4-hydroxyphenylglycine, show that thermal analysis provides critical information on stability and decomposition characteristics. dergipark.org.tr
| Technique | Information Provided | Expected Event for this compound |
|---|---|---|
| DSC | Melting point, phase transitions, decomposition temperature. | A sharp endothermic peak at the melting point. |
| TGA | Thermal stability, decomposition pattern, moisture content. | Mass loss at temperatures above the decomposition point. |
Mechanistic Investigations of Biological Interactions and Activities
Microbial Metabolism and Biotransformation Pathways
The fate of aromatic compounds in the environment is largely determined by microbial degradation. Bacteria, particularly those of the Pseudomonas genus, are well-known for their remarkable metabolic versatility and their ability to utilize a wide range of xenobiotic compounds as carbon and energy sources. mdpi.comnih.gov
Degradation Pathways in Pseudomonas Species
While direct studies on the degradation of 4-fluoro-2-hydroxyphenylacetic acid by Pseudomonas are not extensively documented, the metabolic pathways for structurally similar compounds offer significant insights. Pseudomonas species are capable of degrading various halogenated aromatic compounds, including fluorinated and chlorinated phenylacetic acids. nih.govnih.gov For instance, Pseudomonas sp. strain CBS3 can utilize 4-chlorophenylacetic acid, initiating the breakdown through hydroxylation of the aromatic ring. nih.gov Similarly, strains of Pseudomonas putida have demonstrated the ability to biodegrade perfluorinated compounds like PFOA and PFOS. mdpi.com
The degradation of fluorinated aromatics often involves initial attack by oxygenase enzymes. Pseudomonas putida F1, for example, uses toluene (B28343) dioxygenase to initiate the defluorination of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD). asm.org This suggests a probable pathway for this compound in a suitable Pseudomonas strain would involve an initial mono- or dioxygenase-catalyzed reaction. This step would likely hydroxylate the ring, leading to the expulsion of the fluoride (B91410) ion—a critical step in detoxifying the compound and preparing the ring for cleavage. Following defluorination and hydroxylation, the resulting dihydroxylated intermediate would enter one of the central catabolic pathways.
Role as an Intermediate in Bioremediation Studies
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. nih.gov Aromatic acids are common intermediates in the degradation of more complex organic molecules. In the case of chlorinated compounds, for example, the degradation of 4-chlorophenylacetic acid by Pseudomonas sp. CBS3 proceeds through intermediates such as 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid before ring cleavage. nih.gov
Given these precedents, it is plausible that this compound could serve as a metabolic intermediate in the bioremediation of more complex fluorinated xenobiotics, such as fluorinated pesticides or industrial chemicals. Its formation would represent a key step where a less-polar parent compound is transformed into a more water-soluble, hydroxylated molecule, primed for subsequent catabolism by soil and water microbiota. The presence of both a hydroxyl group and a fluorine atom on the phenyl ring makes it a key juncture point for enzymatic attack leading to detoxification and mineralization.
Homogentisate (B1232598) and Homoprotocatechuate Pathways in Bacterial Catabolism of Hydroxyphenylacetic Acids
Once a hydroxyphenylacetic acid is formed, either as a primary substrate or as a metabolic intermediate, bacteria employ specific central pathways to cleave the aromatic ring. Two of the most prominent routes for the catabolism of hydroxyphenylacetic acids are the homogentisate and homoprotocatechuate pathways. nih.gov
Homoprotocatechuate Pathway: This pathway is typically used for the degradation of 4-hydroxyphenylacetic acid. In organisms like Acinetobacter and Pseudomonas putida, 4-hydroxyphenylacetic acid is first hydroxylated to form 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). A specific dioxygenase then cleaves the aromatic ring between carbons 2 and 3. Subsequent enzymatic steps involving dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission ultimately yield central metabolites like pyruvate (B1213749) and succinate. nih.gov
Homogentisate Pathway: This pathway is central to the catabolism of phenylalanine and tyrosine in both prokaryotes and eukaryotes. It involves the conversion of the substrate to homogentisate (2,5-dihydroxyphenylacetic acid). The aromatic ring of homogentisate is then opened by homogentisate 1,2-dioxygenase, leading to the formation of maleylacetoacetate. This is further isomerized to fumarylacetoacetate and finally hydrolyzed to yield fumarate (B1241708) and acetoacetate, which enter the Krebs cycle. nih.gov Some Pseudomonas species utilize this pathway for the breakdown of 4-hydroxyphenylacetic acid. nih.gov
The specific pathway utilized for this compound would depend on the enzymatic machinery of the particular microbial strain. The position of the substituents (fluoro at C4, hydroxyl at C2) suggests that after a potential initial defluorination and/or further hydroxylation, the resulting dihydroxyphenylacetic acid intermediate would be channeled into one of these established catabolic routes.
Table 1: Key Bacterial Catabolic Pathways for Hydroxyphenylacetic Acids
In Vitro Biological Activity Studies (Mechanistic Focus)
Beyond its role in microbial ecosystems, this compound holds potential for direct interactions with mammalian cellular systems, particularly through the inhibition of enzymes and modulation of critical signaling pathways.
Studies on Enzyme Inhibition Mechanisms (e.g., Aldose Reductase)
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to osmotic stress and contributing to diabetic complications. As such, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. openmedicinalchemistryjournal.comnih.gov
The phenylacetic acid scaffold is a known pharmacophore for aldose reductase inhibition. Studies on simple phenylacetic acid derivatives reveal key structure-activity relationships. For instance, 2-hydroxyphenylacetic acid binds to aldose reductase, and its binding mechanism involves electrostatic interactions with an anion-binding site in the enzyme's active pocket. mdpi.com Most ARIs possess a polar group that interacts with this site and a hydrophobic part that fits into a non-polar region of the active site. nih.gov
For this compound, the carboxylate group would serve as the primary anchor to the anion-binding site. The fluorine atom at the 4-position, being highly electronegative, would alter the electronic properties of the phenyl ring and could engage in specific interactions within the hydrophobic pocket. The 2-hydroxyl group is also critical, potentially forming hydrogen bonds with amino acid residues in the active site, thereby enhancing binding affinity. The combination of these features suggests that this compound is a plausible candidate for an aldose reductase inhibitor, operating through a mechanism similar to other carboxylic acid-based ARIs.
Table 2: Structural Features and Potential Roles in Aldose Reductase Inhibition
Modulation of Cellular Pathways (e.g., Nrf2 Expression, Phase II Enzymes)
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates cellular defense against oxidative stress. nih.govmdpi.com Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. researchgate.net This activation leads to the upregulation of a battery of cytoprotective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], glutathione (B108866) S-transferases [GSTs]) and antioxidant enzymes (e.g., heme oxygenase-1 [HO-1]).
Many phenolic compounds are known activators of the Nrf2 pathway. Their ability to induce this protective response is a key mechanism behind their antioxidant and anti-inflammatory effects. While direct evidence for this compound is pending, its structural relative, 4-hydroxyphenylacetic acid (4-HPA), has been shown to protect against acetaminophen-induced liver injury by increasing the expression of Phase II and antioxidant enzymes via Nrf2 activation.
The mechanism for Nrf2 activation by phenolic compounds often involves their ability to act as pro-oxidants under certain conditions or to interact with the cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The electrophilic nature of the phenyl ring in this compound, enhanced by the electron-withdrawing fluorine atom, could potentially make it an effective modulator of the Keap1-Nrf2 system. By activating this pathway, the compound could enhance cellular resilience against oxidative damage, a mechanism with therapeutic implications for a wide range of diseases characterized by oxidative stress.
Investigation of Antioxidant Properties in Cellular Models
There is currently no available scientific literature detailing the investigation of the antioxidant properties of this compound in cellular models. While general in vitro antioxidant activity assays such as the DPPH radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and hydrogen peroxide scavenging assays are commonly used to evaluate the antioxidant potential of various compounds, specific data for this compound using these methods in a cellular context has not been reported. nih.govresearchgate.net Studies on structurally related compounds, such as certain 4-hydroxycoumarin (B602359) derivatives, have been conducted to evaluate their antioxidant capabilities, but these findings cannot be directly extrapolated to this compound. nih.gov
Antimicrobial Research Applications (excluding clinical data)
No research dedicated to the specific antimicrobial applications of this compound has been found in the available scientific literature. Methodologies to determine antimicrobial efficacy, such as assessing minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), have been applied to similar phenolic compounds. For instance, the parent compound, 4-hydroxyphenylacetic acid, has been investigated for its effects on the membrane and virulence of Listeria monocytogenes. nih.gov Similarly, other related molecules like 2-hydroxy-4-methoxybenzaldehyde (B30951) have been studied for their antibacterial action against Staphylococcus aureus. nih.gov However, specific data regarding the antimicrobial spectrum or mechanism of action for this compound remains uninvestigated.
Apoptosis Induction in Cancer Cell Lines (mechanistic studies, in vitro only)
A review of published literature indicates a lack of in vitro studies investigating the potential for this compound to induce apoptosis in cancer cell lines. Mechanistic studies in this area typically involve treating cancer cell lines with the compound and assessing markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2). nih.gov While other molecules, including 4-Hydroxy-2-nonenal and various natural compounds, have been shown to induce apoptosis through pathways like the inhibition of AKT signaling, no such mechanistic studies have been published for this compound. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
There are no dedicated Structure-Activity Relationship (SAR) studies available for derivatives of this compound. SAR studies are crucial for understanding how specific chemical modifications to a parent molecule influence its biological activity, thereby guiding the design of more potent and selective compounds. Research has been conducted on other classes of phenolic acids, such as hydroxycinnamic acid derivatives, to determine the structural features required for activities like synergistic cytotoxicity in leukemia cells. nih.govnih.gov These studies have identified critical elements like the para-hydroxyl group and a carbon-carbon double bond for the activity of hydroxycinnamic acid derivatives, but similar systematic investigations involving the modification of the this compound scaffold have not been reported. nih.govnih.gov
Receptor Binding and Ligand Interaction Studies (excluding clinical implications)
No data from receptor binding assays or ligand interaction studies for this compound are available in the scientific literature. Such studies are fundamental to identifying the molecular targets of a compound and elucidating its mechanism of action. These assays typically measure the affinity of a compound for a range of biological receptors. For example, the binding profiles of drugs like olanzapine (B1677200) have been extensively characterized against various neurotransmitter receptors to understand their pharmacological effects. nih.gov While the non-fluorinated analog, 4-hydroxyphenylacetic acid, has been identified as a ligand for a zebrafish olfactory receptor, there is no corresponding receptor binding information for its fluorinated counterpart. thegoodscentscompany.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. DFT studies on related hydroxyphenylacetic acids and other phenylacetic acid derivatives can provide insights into how 4-Fluoro-2-hydroxyphenylacetic acid would be analyzed.
For instance, DFT calculations have been successfully employed to study the free radical scavenging potency of 3-hydroxyphenylacetic acid. researchgate.net Such studies typically involve optimizing the molecular geometry and calculating various quantum chemical descriptors. These descriptors help in predicting the reactivity and stability of the molecule. While specific data for this compound is not available, a hypothetical DFT analysis would likely involve the calculation of parameters such as:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial for determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule might interact with biological targets.
Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
A study on 2-thiophene carboxylic acid derivatives used DFT to calculate electronic properties like ionization potential and electron affinity to assess their potential as medications. mdpi.com Similarly, DFT has been used to study the chemical reactivity of allyl mercaptan and its derivatives, providing insights into their antioxidant activity. nih.gov These examples underscore the utility of DFT in predicting the chemical behavior of organic molecules.
Table 1: Hypothetical DFT-Calculated Parameters for Phenylacetic Acid Derivatives
| Parameter | 3-hydroxyphenylacetic acid (Hypothetical Values based on related studies) | Significance |
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | ~ 3.75 eV | Measures the power of an atom to attract electrons. |
| Chemical Hardness (η) | ~ 2.25 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~ 3.12 eV | Quantifies the electrophilic nature of a molecule. |
Note: The values in this table are illustrative and based on typical ranges found in DFT studies of similar phenolic compounds. Actual values for this compound would require specific calculations.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms in different environments (e.g., in a vacuum or in a solvent).
A study on alpha-methoxy phenylacetic acid utilized chirped-pulse Fourier transform microwave spectroscopy combined with quantum-chemical calculations to explore its conformational landscape and internal dynamics. nih.gov This research identified multiple stable conformers and analyzed the non-covalent interactions that stabilize them. nih.gov A similar approach for this compound would involve simulating the molecule's behavior over time to understand the flexibility of the acetic acid side chain relative to the phenyl ring and the influence of the fluorine and hydroxyl substituents on its preferred conformations. Such studies are crucial for understanding how the molecule might fit into the binding site of a protein.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict the interaction between a small molecule (ligand) and a protein.
While no specific molecular docking studies targeting this compound have been published, research on other phenylacetic acid derivatives demonstrates their potential to interact with biological macromolecules. A computational study on phenylacetic acid (PAA) and its derivatives showed that they can intercalate with DNA, primarily through hydrophobic interactions of the phenyl ring with the DNA helix core. jspae.comresearchgate.net The study also showed that substitutions on the phenyl ring influence the docking score, with a 3-chloro-PAA derivative showing a high docking score, indicating strong interaction. researchgate.net Given its structure, this compound could also be expected to interact with DNA.
In terms of protein interactions, molecular docking has been used to study the binding of the auxin 2-phenylacetic acid to the Disks large homolog 4 (DLG4) protein. researchgate.net Another study investigated the binding of phenolic compounds to adenosine (B11128) deaminase, a Zn2+-containing enzyme, revealing that these compounds could form persistent interactions with the catalytically essential Zn2+ ion. nih.gov
Molecular docking is a key tool for predicting how a molecule might bind to the active site of an enzyme, potentially acting as an inhibitor. Studies on phenylacetic acid derivatives have shown their potential as inhibitors for various enzymes. For example, docking studies of PAA derivatives with Pim kinase and urease enzymes have indicated significant interactions, suggesting their potential as inhibitors. jspae.comresearchgate.net The interactions were often found to be polar in nature, involving key residues in the enzyme's active site. jspae.com For this compound, the hydroxyl and carboxylic acid groups would be expected to form hydrogen bonds with amino acid residues in an enzyme's active site, while the fluoro group could participate in halogen bonding or other electrostatic interactions.
Table 2: Example of Molecular Docking Results for Phenylacetic Acid Derivatives with Biological Targets
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |
| 3-chloro-PAA | DNA | -7.809 | - | researchgate.net |
| 2-propyl-PAA | Pim kinase | -6.577 | TYR 1993, TRP 319 | jspae.com |
| 4-propyl-PAA | Urease | -8.525 | - | researchgate.net |
Note: This table presents data from studies on phenylacetic acid derivatives to illustrate the type of information obtained from molecular docking. The interacting residues for this compound would depend on the specific target enzyme.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
The scaffold of this compound, being a substituted phenylacetic acid, is a valuable starting point for the design of virtual libraries. A study on the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid demonstrated its use in generating a unique drug-like screening library through parallel solution-phase synthesis. nih.gov The resulting library of amides was then screened for various biological activities. nih.gov This approach highlights how a core structure like this compound can be systematically modified in silico to create a diverse library of related compounds. These virtual libraries can then be screened against various biological targets to identify potential lead compounds for drug development.
Furthermore, in silico screening methods have been developed for carboxylic acids to predict their potential for co-crystallization with active pharmaceutical ingredients, which is important for drug formulation and delivery. nih.govresearchgate.net This indicates another area where computational studies of this compound could be relevant. The design and computational screening of phenylacetamide derivatives have also led to the identification of new antidepressant agents, showcasing the power of these computational approaches in medicinal chemistry. nih.govresearchgate.net
Reaction Mechanism Elucidation using Computational Methods
There is currently no available research data in the public domain that specifically details the use of computational methods to elucidate the reaction mechanisms of this compound.
Applications of 4 Fluoro 2 Hydroxyphenylacetic Acid As a Research Scaffold and Probe
Role as a Building Block in Organic Synthesis for Research Compounds
4-Fluoro-2-hydroxyphenylacetic acid serves as a valuable building block in the synthesis of more complex molecules for research purposes. The presence of three distinct functional groups—the carboxylic acid, the hydroxyl group, and the carbon-fluorine bond—on an aromatic ring allows for a variety of chemical transformations. This trifunctional nature enables chemists to selectively modify the molecule at different positions, leading to a diverse range of derivatives.
The carboxylic acid group can be readily converted into esters, amides, or other acid derivatives, providing a handle for attaching the scaffold to other molecules or for modulating its physicochemical properties. The hydroxyl group can participate in etherification or esterification reactions, offering another point for structural elaboration. Furthermore, the fluorine atom, a common feature in many modern pharmaceuticals and agrochemicals, can influence the electronic properties, metabolic stability, and lipophilicity of the resulting compounds.
While specific, publicly documented examples of large-scale synthesis of research compounds directly from this compound are not extensively reported, the general utility of substituted phenylacetic acids is well-established in medicinal chemistry and drug discovery. For instance, phenylacetic acid derivatives are precursors to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. The introduction of a fluorine atom, as seen in this compound, is a common strategy in modern drug design to enhance the potency and pharmacokinetic profile of lead compounds.
| Functional Group | Potential Synthetic Transformations | Impact on Resulting Compound |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol | Attachment of other molecular fragments, modulation of solubility and polarity |
| Hydroxyl Group (-OH) | Etherification, Esterification | Introduction of new functionalities, alteration of hydrogen bonding capacity |
| Fluorine Atom (-F) | Not typically modified | Enhancement of metabolic stability, increased lipophilicity, altered electronic properties |
Utilization in the Synthesis of Chemical Probes and Tags
The structural features of this compound make it a potential candidate for the synthesis of chemical probes and tags. Chemical probes are small molecules used to study biological systems, while tags are used to label and detect other molecules.
The phenolic hydroxyl group, in particular, is a key feature that can be exploited for the development of fluorescent probes. Phenols are known precursors to a variety of fluorescent dyes. Through chemical modification, the this compound scaffold could be elaborated into a molecule that exhibits fluorescence, allowing it to be used in imaging studies or as a reporter in biological assays. The fluorine atom can also be beneficial in this context, as fluorinated dyes often exhibit improved photostability and quantum yields.
Although specific examples of chemical probes derived from this compound are not readily found in the literature, the fundamental chemistry of the scaffold supports its potential in this area.
Development of Screening Libraries for Biological Assays
In drug discovery and chemical biology, screening libraries are large collections of compounds that are tested in biological assays to identify molecules with a desired activity. The synthesis of such libraries often relies on the use of versatile building blocks that can be readily modified to generate a diverse set of derivatives.
This compound, with its multiple points for chemical diversification, is an attractive starting material for the construction of screening libraries. By systematically reacting the carboxylic acid and hydroxyl groups with a variety of different chemical partners, a large and diverse library of related compounds can be generated. This approach, known as combinatorial chemistry, allows for the rapid exploration of chemical space around the this compound scaffold.
The resulting library of compounds could then be screened against a range of biological targets, such as enzymes or receptors, to identify potential new drug leads or tool compounds for biological research. The presence of the fluorine atom in the scaffold is particularly advantageous, as it introduces a desirable feature for potential drug candidates.
Application as a Designer Enzyme Substrate in Analytical Method Development
This compound has been identified as a metabolite in the microbial degradation of p-fluorophenylacetic acid. This observation suggests that it can be recognized and processed by certain microbial enzymes. This metabolic link provides an opportunity to use this compound as a designer enzyme substrate in the development of new analytical methods.
For example, the enzymes responsible for the hydroxylation of p-fluorophenylacetic acid to form this compound could be isolated and used in a biosensor. Such a biosensor could be designed to detect the presence of p-fluorophenylacetic acid or related compounds in environmental samples. In this setup, this compound itself could serve as a standard for calibration or as a positive control to ensure the enzyme is active.
Furthermore, the metabolism of this compound can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy, which can provide insights into the mechanisms of enzymatic reactions and the effects of genetic or physiological manipulations on metabolic pathways. researchgate.net
Precursor in Materials Science Research (e.g., polymers, liquid crystal materials)
The unique combination of an aromatic ring, a carboxylic acid, and a fluorine atom makes this compound a potential precursor for the synthesis of advanced materials.
In the field of polymer chemistry, monomers containing fluorine are often used to create specialty polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. The carboxylic acid group of this compound could be used to incorporate this fluorinated monomer into polyester (B1180765) or polyamide chains. The resulting polymers could have applications in areas such as high-performance coatings, membranes, and electronic materials.
Furthermore, the rigid aromatic core and the polar functional groups of this compound are features commonly found in liquid crystal molecules. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals and are the basis of modern display technologies. While direct synthesis of liquid crystals from this specific compound is not documented, the synthesis of fluorinated liquid crystal derivatives from related phenylacetic acid structures has been reported. This suggests that this compound could serve as a valuable starting material for the design and synthesis of new liquid crystalline materials with tailored properties.
Future Prospects and Emerging Research Avenues
Integration with Advanced Synthetic Technologies
The synthesis of fluorinated aromatic compounds such as 4-Fluoro-2-hydroxyphenylacetic acid is foundational to its availability for research and development. While traditional multi-step syntheses are established, the future lies in leveraging advanced technologies to enhance efficiency, sustainability, and scalability.
Detailed Research Findings: Future synthetic strategies are expected to move beyond conventional batch processing. Methodologies like continuous flow chemistry offer precise control over reaction parameters (temperature, pressure, and reaction time), which is particularly advantageous for reactions that are exothermic or involve sensitive intermediates. For a molecule like this compound, this could lead to higher yields, improved purity, and enhanced safety profiles.
Furthermore, biocatalysis and enzymatic synthesis represent a green chemistry approach that could be applied. The use of engineered hydroxylases or other enzymes could facilitate selective hydroxylation and other key transformations, potentially reducing the need for harsh reagents and protecting groups. This approach is inspired by the biosynthesis of related phenolic acids in microorganisms. nih.gov
| Technology | Potential Application to this compound Synthesis | Key Advantages |
| Continuous Flow Chemistry | Precise control of fluorination and hydroxylation steps. | Enhanced safety, higher yields, scalability, process automation. |
| Biocatalysis (Enzymatic Synthesis) | Selective introduction of hydroxyl and carboxyl groups onto a fluorinated benzene (B151609) ring. | High selectivity, mild reaction conditions, reduced waste, sustainability. |
| Photoredox Catalysis | Novel C-H functionalization pathways to construct the acetic acid side chain. | Access to new reaction pathways, energy efficiency, use of visible light. |
High-Throughput Screening in Mechanistic Biology
Identifying the biological activity of novel compounds is a critical step in drug discovery and chemical biology. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. This compound and its derivatives are prime candidates for such screening campaigns to uncover new biological functions.
Detailed Research Findings: The zebrafish model has emerged as a powerful tool for HTS due to its genetic tractability, rapid development, and physiological similarity to humans in key areas like cardiovascular and nervous systems. nih.gov An HTS campaign using a zebrafish model could rapidly assess the effects of this compound on various biological processes, such as angiogenesis, neurodevelopment, or inflammation. This is analogous to studies on similar phenolic compounds, like 4-hydroxyphenylacetic acid, which were evaluated for antithrombotic activity using this model. nih.gov Cell-based phenotypic screening is another major avenue, where the compound could be tested against panels of human cell lines (e.g., cancer cells, neurons, immune cells) to identify effects on cell health, proliferation, or specific signaling pathways.
| Screening Platform | Research Objective | Potential Discoveries |
| Zebrafish Larvae Assays | In-vivo assessment of toxicity, teratogenicity, and bioactivity. | Identification of effects on cardiovascular development, neurogenesis, or inflammatory responses. nih.gov |
| Cell-Based Phenotypic Screening | Identification of cellular effects without a preconceived target. | Discovery of novel anti-cancer, anti-inflammatory, or neuroprotective properties. |
| Target-Based Biochemical Assays | Screening against specific enzymes or receptors (e.g., kinases, proteases). | Identification of specific molecular targets, providing a clear mechanism of action. |
Advancements in Computational Modeling and AI-Driven Discovery
Detailed Research Findings: Generative AI models can now design entirely new molecules that have never been seen before, expanding the accessible "chemical space". stanford.eduyoutube.com By using this compound as a starting scaffold, AI algorithms could generate a library of virtual derivatives with optimized properties. Machine learning models, trained on vast datasets of known drug-target interactions, can predict the likely biological targets for this compound, guiding experimental validation. youtube.com Furthermore, platforms like AlphaFold can predict the 3D structure of proteins, enabling detailed docking simulations to understand how this compound might bind to a specific target, a crucial step in rational drug design. youtube.com This computational-first approach can dramatically reduce the time and cost associated with the early stages of drug discovery. intuitionlabs.ai
| Computational Tool | Application to this compound | Expected Outcome |
| Generative AI Models | Design of novel derivatives based on the core scaffold. | A virtual library of new compounds with potentially enhanced activity and drug-like properties. stanford.edu |
| Machine Learning (Target Prediction) | Screening against databases of biological targets. | A prioritized list of proteins or pathways likely to be modulated by the compound. |
| Molecular Docking & Simulation | Modeling the binding interaction with predicted protein targets. | Insight into the specific molecular interactions, binding affinity, and mechanism of action. |
| Retrosynthesis Prediction Tools | Devising the most efficient chemical synthesis pathways. | Optimized and novel synthetic routes for the compound and its derivatives. |
Exploration in New Interdisciplinary Research Fields
The unique combination of a fluorinated phenyl ring and a hydroxyphenylacetic acid moiety positions this compound for exploration in diverse scientific fields beyond traditional pharmacology. Its properties may be of interest in materials science, agricultural science, and as a tool for chemical biology.
Detailed Research Findings: In materials science, the compound could serve as a monomer or building block for creating novel functional polymers. Research on molecularly imprinted polymers (MIPs) for the related 4-hydroxyphenylacetic acid has demonstrated the potential for creating highly selective sorbents for analytical or purification purposes. researchgate.net Applying this concept to the fluorinated analog could lead to materials with unique recognition properties. In agricultural science, since many phenoxypropionic acids are herbicides nih.gov, and other phenolic acids act as plant metabolites nih.gov, this compound could be investigated for its potential as a plant growth regulator or a specialized herbicide. Finally, in chemical biology, it could be developed into a chemical probe to study biological systems where its non-fluorinated counterpart, a known human metabolite nih.govrupahealth.com, is involved. The fluorine atom provides a useful spectroscopic handle (¹⁹F-NMR) for tracking the molecule's fate in biological systems.
Q & A
Q. How can researchers design a reliable synthetic route for 4-Fluoro-2-hydroxyphenylacetic acid?
A robust synthesis typically involves introducing fluorine and hydroxyl groups to a phenylacetic acid backbone. For fluorinated analogs, methods like electrophilic fluorination or coupling fluorinated aryl halides with acetic acid derivatives are common. For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid (C10H9FO3) is synthesized via Friedel-Crafts acylation followed by oxidation . For hydroxyl group introduction, regioselective protection (e.g., using tert-butyldimethylsilyl groups) can prevent undesired side reactions. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structure and purity .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of fluorine and hydroxyl groups, with characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (e.g., LiChrosorb® RP-8) with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode can detect the molecular ion [M-H]⁻, with exact mass matching the molecular formula (C8H6FO3; theoretical m/z 185.02) .
Q. What are the recommended storage conditions and stability considerations?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid moisture and incompatible materials like strong acids/bases or oxidizing agents, which may degrade the compound. Thermal stability testing (TGA/DSC) is advised, as decomposition may occur above 150°C .
Advanced Research Questions
Q. How can researchers mitigate interference from structurally similar metabolites in bioactivity studies?
- Chromatographic Separation : Use reverse-phase HPLC with gradient elution (e.g., water:acetonitrile from 95:5 to 60:40 over 20 min) to resolve the compound from metabolites like 4-hydroxyphenylacetic acid .
- Isotopic Labeling : Synthesize a deuterated or ¹³C-labeled analog as an internal standard for quantitative LC-MS/MS analysis .
- Enzymatic Assays : Employ fluorophore-conjugated probes (e.g., APF/HPF for hydroxyl radical detection) to distinguish target activity from background signals .
Q. What decomposition products may form under acidic or high-temperature conditions, and how can they be identified?
- Acidic Hydrolysis : The ester or amide bonds (if present) may cleave, releasing fluorophenol derivatives. Monitor via GC-MS for volatile byproducts (e.g., 4-fluoro-2-hydroxybenzoic acid) .
- Thermal Degradation : Pyrolysis-GC-MS can detect aromatic fragments (e.g., fluorobenzene) and CO₂ from decarboxylation .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation .
Q. How can structural analogs inform SAR studies for this compound?
Compare bioactivity with derivatives like 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) or 3-(4-fluorobenzyloxy)phenylacetic acid. Key parameters:
- Lipophilicity : Measure logP values (e.g., using shake-flask method) to correlate with membrane permeability .
- Electron-Withdrawing Effects : Fluorine’s impact on acidity (pKa) can be assessed via potentiometric titration. The hydroxyl group’s pKa (~4.5) may shift due to fluorine’s inductive effect .
Q. What safety precautions are critical when handling this compound in vitro?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Exposure Limits : While specific toxicity data are limited, follow ALARA principles. Monitor airborne concentrations with OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods) .
- Emergency Protocols : Immediate eye irrigation (15 min) and skin washing are required upon contact. Seek medical attention if respiratory irritation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
